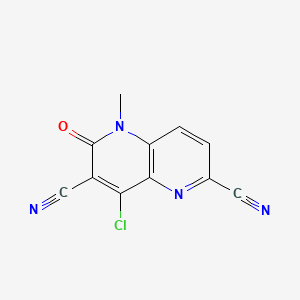

8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2,7-dicarbonitrile

Description

8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2,7-dicarbonitrile is a heterocyclic compound featuring a 1,5-naphthyridine core substituted with chloro (C-8), methyl (C-5), oxo (C-6), and two cyano groups (C-2 and C-7). This structure combines electron-withdrawing substituents (Cl, CN) and a methyl group, which may influence electronic properties, solubility, and biological activity. While direct data on this compound are absent in the provided evidence, comparisons can be drawn from structurally related analogs in the 1,5- and 1,6-naphthyridine families.

Properties

Molecular Formula |

C11H5ClN4O |

|---|---|

Molecular Weight |

244.63 g/mol |

IUPAC Name |

8-chloro-5-methyl-6-oxo-1,5-naphthyridine-2,7-dicarbonitrile |

InChI |

InChI=1S/C11H5ClN4O/c1-16-8-3-2-6(4-13)15-10(8)9(12)7(5-14)11(16)17/h2-3H,1H3 |

InChI Key |

HOZYVAOBJWLKPV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=C(C1=O)C#N)Cl)N=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2,7-dicarbonitrile typically involves multi-step reactions. One common method includes the Gould-Jacobs reaction, where 3-aminopyridine reacts with diethyl methylenemalonate, followed by thermal cyclization . Industrial production methods often involve optimizing these reactions to increase yield and purity, using various catalysts and reaction conditions.

Chemical Reactions Analysis

8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2,7-dicarbonitrile undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions often involve hydrogenation using palladium catalysts, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and cyano groups, using reagents like sodium methoxide.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Studies have shown its potential as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2,7-dicarbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. In cancer cells, it may induce apoptosis by disrupting cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: 1,5-Naphthyridine vs. 1,6-Naphthyridine

The target compound’s 1,5-naphthyridine core differentiates it from 1,6-naphthyridine derivatives (e.g., compounds 9c , 9d , and 20a in ). Key distinctions include:

- Ring Isomerism : 1,5-Naphthyridine has nitrogen atoms at positions 1 and 5, whereas 1,6-naphthyridine positions nitrogens at 1 and 4. This affects aromaticity, dipole moments, and interaction with biological targets.

- Substituent Effects: In 1,6-naphthyridines (e.g., 9c and 9d), substituents like amino (NH₂) and phenyl groups at C-2/C-7 alter solubility and reactivity compared to the chloro and cyano groups in the target compound .

Table 1: Core Structure and Substituent Comparison

Functional Group Influence on Physicochemical Properties

- Cyano Groups: The target’s dicarbonitrile (2,7-CN) contrasts with monocarbonitriles in 9c (8-CN) and 9d (8-CN).

- Chloro vs. Hydroxy : Compared to 8-hydroxy-1,5-naphthyridine derivatives (e.g., compound 2 in ), the 8-Cl substituent in the target compound reduces hydrogen bonding capacity but increases lipophilicity and electrophilicity .

- Methyl Group : The 5-CH₃ group (shared with compound 2 ) may sterically hinder interactions but improve metabolic stability .

Table 2: Spectral and Physical Property Comparison

Biological Activity

8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2,7-dicarbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.

Structure

The compound features a naphthyridine core with several functional groups that contribute to its biological activity. Its chemical structure can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 276.67 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2,7-dicarbonitrile against various pathogens.

In Vitro Studies

In vitro evaluations demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 4 μg/mL depending on the bacterial strain tested.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 2.0 |

| Pseudomonas aeruginosa | 4.0 |

Anti-inflammatory Activity

The compound also showed promising anti-inflammatory properties. In a carrageenan-induced paw edema model, it significantly reduced inflammation compared to control groups.

Case Study: Edema Reduction

A study involving the administration of the compound in rats revealed a dose-dependent reduction in paw swelling:

| Dose (mg/kg) | Swelling Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 55 |

| 50 | 85 |

Cytotoxicity

Cytotoxicity assays indicated that the compound has selective toxicity towards cancer cell lines while exhibiting low toxicity towards normal cells.

IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The biological activity of 8-Chloro-5-methyl-6-oxo-5,6-dihydro-1,5-naphthyridine-2,7-dicarbonitrile is believed to involve multiple mechanisms:

- Inhibition of DNA Gyrase : The compound acts as an inhibitor of DNA gyrase, which is crucial for bacterial DNA replication.

- COX Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammatory mediators.

- Induction of Apoptosis : In cancer cells, the compound induces apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.